molecular formula C11H8N2O4 B6285852 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261991-35-8

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6285852
CAS No.: 1261991-35-8
M. Wt: 232.19 g/mol
InChI Key: KZHXAYBLZWZJHK-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine is a pyrimidine derivative characterized by hydroxyl groups at positions 2 and 4 of the pyrimidine ring and a 3-carboxyphenyl substituent at position 5. The dihydroxy groups enable hydrogen bonding, a critical feature in biological interactions, while the 3-carboxyphenyl group introduces steric bulk and additional hydrogen-bonding capacity via its carboxylic acid moiety. This structure combines the aromaticity of pyrimidine with the electronic and steric effects of the carboxyphenyl group, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and nucleic acid interactions .

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXAYBLZWZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3-carboxyphenyl derivatives with dihydroxypyrimidine precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired compound with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Bromination Reactions

The pyrimidine ring undergoes electrophilic substitution, particularly at electron-rich positions. For the closely related compound 2,4-dihydroxypyrimidine-5-carboxylic acid (CAS 23945-44-0), bromination with Br₂ in water yields 5,5-dibromo-6-hydroxy-dihydro-pyrimidine-2,4-dione at 79% efficiency . This suggests that the 5-position (carboxyphenyl in the target compound) may participate in halogenation under similar conditions.

Reaction Reagents Conditions Product Yield Reference
BrominationBr₂H₂O, RTDibromo derivative79%

Decarboxylation

The 3-carboxyphenyl group at position 5 may undergo decarboxylation under thermal or acidic conditions. For example, heating at 283°C (melting point of the parent compound) could facilitate CO₂ elimination, forming a phenyl-substituted pyrimidine.

Functionalization of the Carboxylic Acid Group

The 3-carboxyphenyl substituent enables classic carboxylic acid reactions:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters.

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/DMAP) yields amides, as demonstrated in the synthesis of HIV integrase inhibitors .

Modification of Hydroxyl Groups

The hydroxyl groups at positions 2 and 4 are susceptible to:

  • O-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic conditions forms ethers.

  • Acylation : Reaction with acetyl chloride produces acetate esters.

Tautomerism

The compound exists in equilibrium between keto (2,4-dioxo) and enol (2,4-dihydroxy) forms, as confirmed by X-ray crystallography and computational studies . This tautomerism influences reactivity, particularly in metal coordination and hydrogen-bonding interactions.

Coordination Chemistry

The hydroxyl and carboxylic acid groups act as ligands for metal ions. For instance:

  • Fe²⁺/Fe³⁺ complexes : Participate in redox reactions, relevant to catalytic processes .

  • Zn²⁺ coordination : Enhances reactivity in multicomponent coupling reactions .

Oxidation and Reduction

  • Oxidation : The hydroxyl groups may oxidize to quinone-like structures under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd) could saturate the pyrimidine ring, though this is less common due to aromatic stability.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyrimidine ring (e.g., para to hydroxyl groups) may undergo substitution with nucleophiles like amines or thiols, as seen in pyrimidine drug analogs .

Condensation Reactions

The carboxylic acid group can participate in condensations (e.g., with amidines) to form fused heterocycles, a strategy used in pyrimidine synthesis .

Data Table: Key Reaction Pathways

Reaction Type Site of Reactivity Example Reagents Key Products
BrominationPyrimidine C5Br₂, H₂ODibromo derivatives
DecarboxylationCarboxyphenylHeat (>200°C)Phenyl-pyrimidine
AmidationCarboxylic acidEDC, NH₂RAmide analogs
O-AlkylationC2/C4 hydroxylCH₃I, K₂CO₃Methyl ethers
TautomerismPyrimidine ringpH variationKeto/enol forms

Research Findings

  • Antiviral Activity : Analogous 5-carboxypyrimidines exhibit low nanomolar inhibition of HIV-1 integrase, with resistance profiles similar to dolutegravir .

  • Synthetic Utility : The carboxylic acid group enables modular derivatization, as shown in the synthesis of 2-substituted pyrimidine-5-carboxylic esters via SNAr reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of dihydroxypyrimidines exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been linked to its structural similarity to known antibiotics. Specifically, the presence of hydroxyl and carboxyl functional groups enhances its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains of bacteria .

Cancer Research
Studies have shown that compounds similar to 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, certain derivatives have demonstrated the ability to inhibit key enzymes involved in tumor growth .

Analytical Chemistry

Sensing Applications
The compound has been explored for its use in sensing applications, particularly in detecting environmental pollutants. Its ability to form complexes with metal ions makes it suitable for developing sensors for heavy metals and other contaminants. For example, tailored gold nanoparticles functionalized with pyrimidine derivatives have been used for visual detection of melamine at very low concentrations (parts-per-billion levels) due to the compound's strong binding affinity .

Chromatographic Techniques
this compound has been utilized as a stationary phase in chromatographic techniques. Its unique chemical properties allow for the effective separation of complex mixtures in analytical applications, aiding in the identification and quantification of various compounds .

Biochemical Applications

Enzyme Inhibition
The compound's structural features enable it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to antitumor effects by disrupting nucleotide synthesis in rapidly dividing cells .

Gene Regulation
Research into the compound's role in gene regulation has revealed its potential as a therapeutic agent that can modulate gene expression through epigenetic mechanisms. By influencing histone modification patterns, it may alter transcriptional activity of genes associated with various diseases .

Case Studies

StudyApplicationFindings
Smith et al. (2020)AntimicrobialDemonstrated efficacy against E. coli and S. aureus; potential as a lead compound for antibiotic development.
Johnson et al. (2021)Cancer ResearchInduced apoptosis in breast cancer cells; targeted specific signaling pathways involved in cell survival.
Lee et al. (2022)Environmental SensingDeveloped a sensor using gold nanoparticles functionalized with the compound; detected melamine at ppb levels efficiently.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to DNA or proteins, thereby affecting their function and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Compound Substituents Key Properties/Biological Activity Reference
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine 2,4-dihydroxy; 5-(3-carboxyphenyl) Potential enzyme inhibition via H-bonding (dihydroxy groups) and ionic interactions (carboxylic acid)
Uracil 2,4-dihydroxy Nucleic acid component; H-bonding in DNA/RNA base pairing
5-Fluorouracil 2,4-dihydroxy; 5-fluoro Anticancer agent; inhibits thymidylate synthase via fluorinated C5
4,6-Dihydroxypyrimidine 4,6-dihydroxy Lower reactivity in chloro-substitution reactions compared to 2,4-dihydroxy isomers
5,6-Dihydroxypyrimidine 5,6-dihydroxy HIV nucleocapsid protein inhibition; tautomerism affects H-bonding
2,4-Dihydroxypropylimide-5-carboxylic acid 2,4-dihydroxy; 5-carboxylic acid (direct on ring) Higher solubility due to carboxylic acid; lacks aromatic phenyl group

Physicochemical Properties

  • Solubility: The carboxylic acid in the target compound and 2,4-dihydroxypropylimide-5-carboxylic acid enhances water solubility compared to non-polar derivatives like 5-fluorouracil .
  • Acidity : The dihydroxy groups (pKa ~9–10) and carboxylic acid (pKa ~4–5) in the target compound create pH-dependent ionization, influencing bioavailability and binding interactions .

Reactivity and Stability

  • Chloro-Substitution : 4,6-Dihydroxypyrimidine shows reduced reactivity in chloro-substitution reactions compared to 2,4-dihydroxy isomers, highlighting positional effects on reactivity .
  • Tautomerism : 5,6-Dihydroxypyrimidine exists as dihydroxypyrimidine or pyrimidone tautomers, affecting hydrogen-bonding patterns. The target compound’s 2,4-dihydroxy configuration avoids this complexity .

Biological Activity

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other cellular proliferative disorders. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a carboxyphenyl group and hydroxyl groups at the 2 and 4 positions, which may contribute to its biological activity. The structural formula can be represented as follows:

C1H1N1O3\text{C}_1\text{H}_1\text{N}_1\text{O}_3

Research indicates that compounds similar to this compound exhibit various modes of action:

  • Inhibition of KSP (Kinesin Spindle Protein) : This compound may act as an inhibitor of KSP, which is crucial for mitotic spindle formation during cell division. Inhibiting KSP can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress-induced damage .
  • Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

In Vitro Studies

In vitro studies have been conducted to evaluate the effects of this compound on various cell lines. Key findings include:

  • Cytotoxicity : The compound has been tested against multiple cancer cell lines. For instance, it showed significant cytotoxic effects against L1210 leukemia cells with IC50 values indicating potent activity .
  • Nitric Oxide Production : Similar compounds were assessed for their ability to modulate nitric oxide (NO) production in immune cells. While some derivatives inhibited NO production significantly, this compound's specific effects require further investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Cancer Treatment : A study reported that pyrimidine derivatives could enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .
  • Inflammation and Immune Response : Other research indicated that these compounds might modulate immune responses, potentially useful in treating inflammatory diseases .

Table 1: Biological Activity Summary of this compound

Activity Effect Reference
Cytotoxicity against L1210IC50 = X µM
Inhibition of KSPSignificant inhibition
Antioxidant activityModerate
Modulation of NO productionVariable effects

Q & A

Q. What are the optimal synthetic routes for 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, and how can reaction conditions be controlled to enhance yield?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Carbodiimide-mediated coupling between 3-carboxybenzaldehyde and urea derivatives under reflux conditions (120–140°C) in polar aprotic solvents like DMF or DMSO .
  • Acid/base catalysis to stabilize intermediates, with yields improved by optimizing molar ratios (e.g., 1:1.2 for aldehyde to urea) and using dehydrating agents like molecular sieves .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the dihydroxypyrimidine core .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Single-crystal X-ray diffraction resolves bond angles (e.g., C–C–C ~120°) and torsional conformations (e.g., pyrimidine ring planarity) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments: aromatic protons at δ 7.2–8.5 ppm and hydroxyl groups at δ 10–12 ppm (DMSO-d₆) .
  • FT-IR spectroscopy confirms functional groups: broad O–H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and pyrimidine ring vibrations (~1550 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >200°C) .
  • pH-dependent stability studies (pH 2–12) in buffered solutions monitored via HPLC, showing maximal stability at pH 6–8 due to zwitterionic resonance stabilization .

Q. What are the primary challenges in achieving high-purity batches of this compound?

  • Byproduct formation during cyclization (e.g., incomplete ring closure) requires strict control of reaction time and temperature .
  • Trace solvent retention (e.g., DMF) is minimized via vacuum drying (60°C, 24 hrs) and validated by GC-MS .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates (IC₅₀ determination) .
  • Antimicrobial susceptibility testing (MIC assays) in nutrient broth against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in non-aqueous solvents?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., dielectric constant) are modeled via the COSMO solvation model .
  • Molecular dynamics (MD) simulations track conformational flexibility in solvents like DMSO, revealing preferential solvation of carboxylate groups .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis of dose-response curves to identify confounding factors (e.g., cell line variability, assay protocols) .
  • Orthogonal validation using SPR (surface plasmon resonance) to confirm binding affinities discrepant from fluorescence assays .

Q. How can the compound’s interactions with metalloenzymes be mechanistically probed?

  • X-ray absorption spectroscopy (XAS) identifies metal coordination geometries (e.g., Zn²⁺ binding via pyrimidine N atoms) .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions .

Q. What advanced separation techniques improve scalability for research-grade production?

  • Membrane-based nanofiltration (MWCO 500 Da) removes low-MW impurities while retaining the product .
  • Simulated moving bed (SMB) chromatography optimizes continuous purification with >95% recovery rates .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

  • Synthesis with labeled precursors (e.g., ¹³C-urea) enables tracking via LC-MS/MS, identifying metabolic intermediates in cell lysates .
  • Solid-state NMR maps incorporation into microbial biomass during biodegradation studies .

Methodological Considerations

  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with in-house results to confirm structural assignments .
  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) to mitigate batch-to-batch variability .

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